3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
- 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O .
- It is also known by other names such as 3-(5-Methyl-2-furyl)butanal and β,5-Dimethyl-2-furanpropanal .
- The compound has a molar mass of approximately 152.19 g/mol .
Synthesis Analysis
- The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde can involve various methods, including Wittig reactions , oxidation , or hydrogenation of suitable precursors.
- For a detailed synthesis analysis, relevant research papers should be consulted.
Molecular Structure Analysis
- The molecular structure of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a furan group attached.
- The furan group contributes to its aromatic character and reactivity.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including condensation reactions , reductions , and oxidations .
- Specific reactions would depend on the reaction conditions and other reactants involved.
Physical And Chemical Properties Analysis
- Density : Approximately 1.0 g/cm³ .
- Boiling Point : Around 172.9°C at 760 mmHg .
- Vapor Pressure : Approximately 1.3 mmHg at 25°C .
- Flash Point : About 66.9°C .
- Index of Refraction : 1.468 .
- Polar Surface Area : 30 Ų .
- Polarizability : 16.8 × 10⁻²⁴ cm³ .
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Application Summary : The compound is used in the One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
- Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .
Application in Food Science
- Field : Food Science
- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring agent .
- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .
Application in Microbiology
- Field : Microbiology
- Application Summary : 3-(5-Methyl-2-furyl)butanal has been studied for its potential as an antibacterial agent.
- Methods of Application : The compound is tested against gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa.
- Results : The research suggests that it exhibits activity against these bacteria.
Application in Chemical Industry
- Field : Chemical Industry
- Application Summary : Furan compounds, including 3-(5-methyl-2-furyl) derivatives, are especially interesting because they have many applications in the chemical industry .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
- Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .
Application in Pharmaceutical Research
- Field : Pharmaceutical Research
- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a pharmaceutical research tool .
- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .
Application in Flavors and Fragrances
- Field : Flavors and Fragrances
- Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring and fragrance agent .
- Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
- Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .
Safety And Hazards
- The compound is flammable and may cause skin and eye irritation .
- Precautions include using protective gear, avoiding inhalation, and keeping away from heat and open flames.
- For detailed safety information, consult relevant safety data sheets.
Future Directions
- Further research could explore the compound’s applications in flavor and fragrance , pharmaceuticals , or organic synthesis .
- Investigating its biological activity and potential therapeutic uses would be valuable.
Remember to consult scientific literature for more detailed information and specific studies related to this compound. 🌟
properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGODRWFMKXNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429407 | |
Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1006464-09-0 | |
Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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